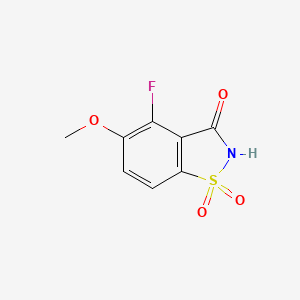

![molecular formula C8H6N2O5S B2872030 3-氧代-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-5-羧酸 1,1-二氧化物 CAS No. 1943702-00-8](/img/structure/B2872030.png)

3-氧代-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-5-羧酸 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

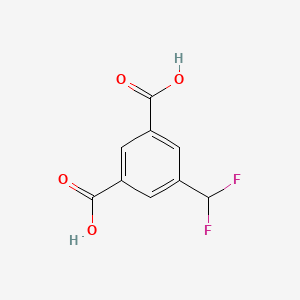

The compound “3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by the functional groups attached to the ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the ring . A new sequence of 2,3-dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides was synthesized by Arranz et al .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides involves a sulfur atom adjacent to at least one ring nitrogen atom . The sulfur atom can exhibit a valency other than 2, which is indicated by including the small Greek letter λ after the numeral that specifies the ring sulfur atom, followed by a superscript numeral to show the valency of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides are influenced by the functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring gave active compounds .科学研究应用

合成和化学性质

- 发散合成:已发现一类新的 2-苄基-3-苯基-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪,显示了该化合物在通过分子碘介导的氧化环化合成苯并咪唑和苯并噻唑衍生物中的多功能性 (Naresh、Kant 和 Narender,2014)。

- 催化应用:该化合物已被用作高效均相催化剂,用于合成各种衍生物,例如 4H-吡喃、吡喃并吡唑和吡唑并[1,2-b]酞嗪衍生物,证明了其在绿色化学方案中的效用 (Khazaei 等,2015)。

生物学应用和潜在治疗用途

- AMPA/kainate 受体的增强剂:已评估该化合物的某些衍生物作为小脑颗粒神经元原代培养物中 kainate 激活电流的变构调节剂的活性。这表明在神经系统疾病中具有潜在的治疗应用 (Braghiroli 等,2002)。

- 阿尔茨海默病的成像:已合成一种碳-11 标记的衍生物,用于阿尔茨海默病成像的 PET 示踪剂,表明其在诊断成像中的作用 (Miao 等,2019)。

化学性质和合成技术

- 固相合成:已经开发了该化合物的衍生物的固相合成技术,表明合成方法的进步 (McMaster 等,2014)。

- 新型杂环系统:已经从衍生物中合成了新型杂环环系统,扩大了化学研究中的潜在应用 (Murthy 等,1989)。

作用机制

未来方向

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxides involve the exploration of their various pharmacological activities and the development of new compounds with improved activity . The advent of computerized molecular graphics may boost the study of structural–activity relationships .

属性

IUPAC Name |

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5S/c11-7(12)4-2-1-3-5-6(4)9-8(13)10-16(5,14)15/h1-3H,(H,11,12)(H2,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZAJTNKYNWYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)S(=O)(=O)NC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)

![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)

![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)